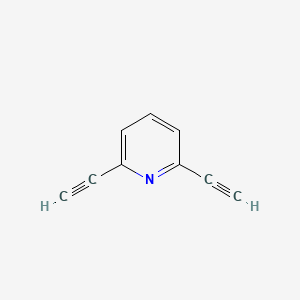

2,6-Diethynylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRLFYTZNXGQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503251 | |

| Record name | 2,6-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-46-8 | |

| Record name | 2,6-Diethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Diethynylpyridine from 2,6-Dibromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,6-dibromopyridine. The synthesis is a robust two-step process involving a Sonogashira coupling followed by a deprotection step. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2,6-dibromopyridine is efficiently achieved through a two-step sequence:

-

Step 1: Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a protected alkyne, typically trimethylsilylacetylene (TMSA). This step yields the intermediate, 2,6-bis(trimethylsilylethynyl)pyridine. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.

-

Step 2: Deprotection: Removal of the trimethylsilyl (TMS) protecting groups to unveil the terminal alkynes, affording the desired this compound. A common and effective method for this transformation is the use of a mild base such as potassium carbonate in methanol.

This synthetic route is widely adopted due to its high efficiency and the commercial availability of the starting materials and reagents.

Experimental Protocols

The following are detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine via Sonogashira Coupling

Reaction Scheme:

Materials:

-

2,6-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran (THF) to the flask. The solvent ratio of Et₃N to THF can be varied, with some procedures using solely Et₃N as both the base and solvent.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (three cycles).

-

Add trimethylsilylacetylene (2.2-2.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to a temperature between 50-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in a suitable organic solvent such as ethyl acetate or dichloromethane and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Synthesis of this compound via Deprotection

Reaction Scheme:

Materials:

-

2,6-bis(trimethylsilylethynyl)pyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: [1]

-

Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add anhydrous potassium carbonate (approximately 0.25 eq) to the solution.[1]

-

Stir the mixture at room temperature for 2-4 hours under an inert atmosphere.[1] Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the residue with diethyl ether or dichloromethane and wash with water, followed by brine.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Catalysts for the Synthesis of 2,6-bis(trimethylsilylethynyl)pyridine

| Reagent/Catalyst | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 2.2 - 2.5 |

| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.03 |

| Copper(I) iodide | CuI | 190.45 | 0.06 |

| Triethylamine | C₆H₁₅N | 101.19 | Solvent/Base |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, Et₃N | 50 - 70 | 12 - 24 | 70 - 90 |

| 2 | Deprotection | K₂CO₃ | Methanol | Room Temp | 2 - 4 | ~82[1] |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from 2,6-dibromopyridine.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug development.

-

Pyridine Core: The pyridine ring is a common scaffold in a vast number of FDA-approved drugs due to its ability to form hydrogen bonds and its overall favorable pharmacokinetic properties.[2][3]

-

Diethynyl Moiety: The terminal alkyne groups make this compound a valuable bifunctional linker. In the field of antibody-drug conjugates (ADCs), linkers play a crucial role in connecting a cytotoxic payload to an antibody.[4][5] The rigid nature of the diethynylpyridine linker can provide defined spatial orientation between the conjugated molecules. The alkyne groups are also amenable to "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and bioorthogonal ligation method used in drug discovery and development.[6]

Therefore, this compound represents a promising building block for the construction of complex molecules with potential therapeutic applications, particularly in the design of novel linkers for targeted drug delivery systems. Further research into the biological activities of conjugates derived from this scaffold may reveal specific signaling pathway interactions.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates [repository.cam.ac.uk]

- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Sonogashira Coupling for 2,6-Diethynylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science, via the Sonogashira coupling reaction.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] Its mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials.

The synthesis of this compound is a prime example of the application of the Sonogashira coupling. The target molecule is typically prepared in a two-step sequence starting from 2,6-dibromopyridine. The first step involves a double Sonogashira coupling with a protected alkyne, most commonly trimethylsilylacetylene (TMSA). The subsequent deprotection of the silyl groups yields the desired this compound.

Reaction Mechanism and Workflow

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The synthesis of this compound from 2,6-dibromopyridine follows a straightforward workflow, as illustrated below.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following sections provide detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine

This procedure outlines the Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene.

Materials:

-

2,6-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.06 eq), and triphenylphosphine (0.12 eq).

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Add trimethylsilylacetylene (2.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2,6-bis(trimethylsilylethynyl)pyridine as a solid.

Step 2: Synthesis of this compound

This procedure describes the deprotection of the trimethylsilyl groups from 2,6-bis(trimethylsilylethynyl)pyridine.

Materials:

-

2,6-Bis(trimethylsilylethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 2,6-bis(trimethylsilylethynyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (if necessary) to yield this compound as a solid.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities for the Synthesis of 2,6-Bis(trimethylsilylethynyl)pyridine

| Reagent | Molar Eq. | Typical Mol% |

| 2,6-Dibromopyridine | 1.0 | - |

| Trimethylsilylacetylene | 2.2 - 2.5 | - |

| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | 2 - 5 |

| CuI | 0.04 - 0.10 | 4 - 10 |

| PPh₃ | 0.08 - 0.20 | 8 - 20 |

| Triethylamine | Solvent/Base | - |

Table 2: Typical Reaction Conditions and Yields

| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Sonogashira Coupling | 60 - 70 | 12 - 24 | 70 - 90 |

| 2 | Deprotection | Room Temp. | 2 - 4 | 85 - 98 |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₉H₅N |

| Molecular Weight | 127.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 118-120 °C |

| ¹H NMR (CDCl₃, ppm) | δ 7.65 (t, 1H), 7.35 (d, 2H), 3.15 (s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.5, 137.0, 125.0, 82.0, 78.5 |

Conclusion

The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound from readily available starting materials. The two-step procedure, involving the coupling with trimethylsilylacetylene followed by deprotection, consistently affords the desired product in good to excellent yields. This guide offers a detailed framework for researchers to successfully synthesize this important building block for applications in drug discovery and materials science. Further optimization of reaction parameters may be necessary depending on the specific scale and desired purity of the final product.

References

In-Depth Technical Guide to the Spectral Data of 2,6-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,6-diethynylpyridine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published complete spectral datasets, this guide combines reported physical properties with predicted spectral characteristics based on analogous compounds and functional group analysis. Detailed experimental protocols for its synthesis and spectral analysis are also provided to assist researchers in its practical application.

Core Spectroscopic Data

The following tables summarize the expected and reported spectral data for this compound. Predicted values are derived from established chemical shift and absorption frequency ranges for pyridine and terminal alkyne functionalities.

Table 1: ¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3, H-5 | ~7.5 - 7.7 | d | ~7.8 |

| H-4 | ~7.8 - 8.0 | t | ~7.8 |

| Alkyne-H | ~3.1 - 3.3 | s | - |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectral Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-2, C-6 | ~143 - 145 |

| C-3, C-5 | ~127 - 129 |

| C-4 | ~137 - 139 |

| Alkyne C (quaternary) | ~82 - 84 |

| Alkyne C-H | ~78 - 80 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Infrared (IR) Spectral Data (Predicted)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | ~3050 - 3100 | Medium |

| C≡C stretch | ~2100 - 2150 | Medium, sharp |

| C=C/C=N stretch (aromatic ring) | ~1570, ~1440 | Medium to strong |

Sample preparation: KBr pellet or thin film.

Table 4: UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Dichloromethane | 300 | Data not available |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.

Synthesis of this compound via Sonogashira Coupling

A common and effective method for the synthesis of this compound is the palladium-catalyzed Sonogashira cross-coupling reaction of 2,6-dibromopyridine with a protected alkyne, followed by deprotection.

Materials:

-

2,6-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

-

Add anhydrous THF and triethylamine (4.0 eq.).

-

To this mixture, add trimethylsilylacetylene (2.5 eq.) dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst residues.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product, 2,6-bis(trimethylsilylethynyl)pyridine, by column chromatography on silica gel.

-

Deprotection: Dissolve the purified 2,6-bis(trimethylsilylethynyl)pyridine in THF.

-

Add a solution of TBAF in THF (2.2 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of solid this compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.

-

Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., methanol or dichloromethane).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically between 0.1 and 1.0 absorbance units).

-

Use a dual-beam UV-Vis spectrophotometer and a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

-

Scan the absorbance of the sample from a suitable starting wavelength to an ending wavelength (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Crystal Structure of 2,6-Diethynylpyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,6-diethynylpyridine, a molecule of significant interest in materials science and medicinal chemistry due to its rigid, linear geometry and potential for forming metal-organic frameworks and other supramolecular assemblies. This document outlines the key crystallographic parameters, experimental procedures for its synthesis and crystal growth, and a visual representation of the analytical workflow.

Summary of Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 181683 .[1] The associated scientific publication can be accessed via the digital object identifier (DOI) 10.1246/cl.2001.988 .[1]

While the complete crystallographic information file (CIF) should be retrieved directly from the CCDC for a comprehensive analysis, the key crystallographic data is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₅N |

| Formula Weight | 127.14 g/mol |

| Temperature | Data not available in search results |

| Wavelength | Data not available in search results |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| α | Data not available in search results |

| β | Data not available in search results |

| γ | Data not available in search results |

| Volume | Data not available in search results |

| Z | Data not available in search results |

| Calculated Density | Data not available in search results |

| Absorption Coefficient | Data not available in search results |

| F(000) | Data not available in search results |

| Data Collection | |

| Diffractometer | Data not available in search results |

| Theta range for data collection | Data not available in search results |

| Reflections collected | Data not available in search results |

| Independent reflections | Data not available in search results |

| Refinement | |

| Refinement method | Data not available in search results |

| Goodness-of-fit on F² | Data not available in search results |

| Final R indices [I>2sigma(I)] | Data not available in search results |

| R indices (all data) | Data not available in search results |

Note: Specific values for the parameters in this table are contained within the CIF file for CCDC 181683 and the associated publication. Researchers are advised to consult these primary sources for the complete dataset.

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Angle (°) |

| N1-C1 | Data not available | C1-N1-C5 | Data not available |

| C1-C2 | Data not available | N1-C1-C2 | Data not available |

| C2-C3 | Data not available | C1-C2-C3 | Data not available |

| C3-C4 | Data not available | C2-C3-C4 | Data not available |

| C4-C5 | Data not available | C3-C4-C5 | Data not available |

| C1-C6 | Data not available | N1-C5-C4 | Data not available |

| C6-C7 | Data not available | N1-C1-C6 | Data not available |

| C5-C8 | Data not available | C4-C5-C8 | Data not available |

| C8-C9 | Data not available | C1-C6-C7 | Data not available |

| C5-C8-C9 | Data not available |

Note: The bond lengths and angles are crucial for understanding the molecular geometry and intermolecular interactions. This data is available in the CIF file for CCDC 181683.

Experimental Protocols

The synthesis of this compound typically proceeds via a Sonogashira coupling reaction, a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthesis of this compound

Materials:

-

2,6-Dibromopyridine

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Desilylating agent (e.g., potassium carbonate or tetrabutylammonium fluoride (TBAF))

-

Methanol or ethanol

Procedure:

-

Sonogashira Coupling: To a solution of 2,6-dibromopyridine in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, copper(I) iodide, and the base are added. Trimethylsilylacetylene is then added dropwise, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst and salts. The solvent is removed under reduced pressure, and the crude product, 2,6-bis(trimethylsilylethynyl)pyridine, is purified by column chromatography.

-

Desilylation: The purified intermediate is dissolved in a suitable solvent (e.g., methanol or THF), and a desilylating agent is added. The reaction is stirred at room temperature until the silyl groups are completely removed.

-

Final Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield pure this compound.

Single-Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using techniques such as slow evaporation or vapor diffusion.

Slow Evaporation Method:

-

A saturated solution of this compound is prepared in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at room temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is placed in a vial, which is loosely covered to allow for the slow evaporation of the solvent over several days.

-

As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.

This guide provides a foundational understanding of the crystal structure of this compound. For detailed structural analysis and further research, direct access to the CCDC database and the primary literature is strongly recommended.

References

Theoretical Insights into the Electronic Landscape of 2,6-Diethynylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethynylpyridine is a heterocyclic aromatic compound with a pyridine core functionalized with two ethynyl groups. This unique molecular architecture imparts distinct electronic properties that are of significant interest in the fields of materials science, coordination chemistry, and drug design. The presence of the electron-withdrawing pyridine ring and the electron-rich carbon-carbon triple bonds of the ethynyl groups creates a complex electronic environment that governs the molecule's reactivity, intermolecular interactions, and potential applications. This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of this compound, focusing on computational methodologies, key electronic parameters, and the visualization of its molecular and electronic structure.

Computational Methodology

The theoretical investigation of the electronic properties of this compound and its derivatives predominantly employs Density Functional Theory (DFT), a robust computational method for studying the electronic structure of many-body systems.

Experimental Protocols

A representative and relevant computational protocol for studying pyridine derivatives with ethynyl substituents involves the following steps:

-

Software: Gaussian suite of programs is a commonly utilized software package for such calculations.

-

Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for its balance of accuracy and computational efficiency in describing organic molecules.

-

Basis Set: The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set is a common choice, particularly for molecules containing a variety of elements. It provides a good compromise between computational cost and the accuracy of the results.

-

Geometry Optimization: The initial step in the computational study is the geometry optimization of the this compound molecule. This process finds the lowest energy conformation of the molecule, which is essential for accurate calculation of its electronic properties.

-

Frequency Calculations: Following geometry optimization, frequency calculations are performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Electronic Property Calculations: Once a stable geometry is confirmed, single-point energy calculations are performed to determine the electronic properties of the molecule. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. From these, other key parameters can be derived.

Electronic Properties of this compound

The electronic properties of this compound are significantly influenced by the interplay between the pyridine ring and the ethynyl substituents.

Molecular Orbitals and Charge Distribution

Theoretical studies on pyridine derivatives with electron-withdrawing substituents like the ethynyl group provide insights into the distribution of electron density and the nature of the frontier molecular orbitals. In a study of pyridine derivatives with the –C≡CH substituent, it was found that such groups influence the charge density on the pyridyl nitrogen atom and the overall electronic localization/delocalization within the molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) provides information about the regions of the molecule that are most likely to donate electrons in a chemical reaction.

While a specific study providing a complete set of quantitative electronic properties for this compound was not identified in the reviewed literature, the following table outlines the key parameters of interest and their significance.

Data Presentation: Key Electronic Properties

| Property | Symbol | Description | Theoretical Value (eV) |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. | Data not available |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. | Data not available |

| HOMO-LUMO Gap | ΔE | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and lower kinetic stability. | Data not available |

| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule. It is related to the HOMO energy. | Data not available |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. It is related to the LUMO energy. | Data not available |

Note: Specific theoretical values for this compound were not found in the surveyed literature. The table provides a template for such data.

Visualizations

Visual representations are crucial for understanding the abstract concepts of molecular and electronic structure. The following diagrams were generated using the Graphviz (DOT language) to illustrate key aspects of the theoretical study of this compound.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the computational study of molecular electronic properties.

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide a powerful framework for understanding the intricate electronic properties of this compound. While a comprehensive set of quantitative data for this specific molecule remains to be consolidated in the literature, the established computational methodologies and the qualitative understanding of substituent effects on the pyridine ring offer valuable guidance for researchers. The unique electronic landscape of this compound, characterized by the interplay of its aromatic core and acetylenic arms, makes it a compelling candidate for further theoretical and experimental investigation, with potential applications in the development of novel functional materials and pharmaceuticals. Future computational work should focus on systematically calculating the key electronic parameters to provide a more complete picture of this promising molecule.

The Solubility Profile of 2,6-Diethynylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a detailed overview of the solubility of 2,6-diethynylpyridine in common organic solvents, compiled for researchers, scientists, and professionals in drug development and materials science. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this document consolidates qualitative information and provides a comprehensive experimental protocol for its quantitative determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with two ethynyl groups. This structure imparts unique electronic and geometric properties, making it a valuable building block in the synthesis of novel materials, including polymers, macrocycles, and metal-organic frameworks. An understanding of its solubility is critical for its application in synthesis, purification, and formulation.

Qualitative Solubility of this compound

Based on available data from chemical suppliers and scientific literature, the solubility of this compound in various organic solvents can be qualitatively summarized. This information is crucial for initial solvent screening and experimental design.

| Solvent Class | Solvent | Qualitative Solubility | Notes |

| Alcohols | Methanol | Soluble[1][2][3] | Frequently cited as a solvent in supplier data sheets. |

| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for spectroscopic analysis (λmax = 300 nm)[1][2]. |

| Ketones | Acetone | Slightly Soluble | Related silver(I) complexes of bis(pyridylethynyl) ligands show slight solubility[4]. |

| Nitriles | Acetonitrile | Soluble | Silver(I) complexes of related ligands exhibit good solubility[4]. |

| Sulfoxides | Dimethylsulfoxide (DMSO) | Soluble | Silver(I) complexes of related ligands show good solubility[4]. |

| Amines | Diethylamine | Soluble | Utilized as a solvent in coupling reactions involving this compound[5]. |

| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a co-solvent in the synthesis of derivatives of this compound[4]. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. The following protocol provides a standardized procedure for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key stages of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationships in Solubility Testing

The decision-making process in solubility testing follows a logical progression, starting with qualitative assessments and moving towards quantitative measurements if required.

Caption: Decision workflow for solubility assessment.

Conclusion

References

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H5N | CID 12579661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 75867-46-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

Purity Assessment of 2,6-Diethynylpyridine by Gas Chromatography-Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for assessing the purity of 2,6-diethynylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive overview of the experimental protocols, data interpretation, and visualization of the analytical workflow. This compound is a valuable building block in medicinal chemistry and materials science, making the accurate determination of its purity critical for ensuring the quality, safety, and efficacy of downstream products.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds. It is an ideal method for determining the purity of this compound and identifying potential impurities. The technique's high sensitivity and specificity allow for the detection of trace-level contaminants.[1][2] This guide outlines a general method that can be adapted and validated for specific laboratory settings.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is based on established methods for the analysis of pyridine derivatives.[1][2][3]

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

-

Solvent Selection: Select a high-purity volatile solvent in which this compound is readily soluble. Methanol (Optima™ LC/MS grade or equivalent) is a suitable choice.[4]

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

-

Working Solution: Dilute the stock solution to a working concentration of 100 µg/mL.[4] Further dilutions may be necessary depending on the sensitivity of the instrument.

-

Blank Solution: Use the pure solvent as a blank to identify any background contamination.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent GC system or equivalent |

| Mass Spectrometer | Single Quadrupole or High-Resolution Mass Spectrometer |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness) or equivalent[1] |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (Split or Splitless mode) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1][4] |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 320 °C at 20 °C/min, hold for 5 minutes[4] |

| Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV[1] |

| Mass Scan Range | 35 - 400 amu |

| Data Acquisition Mode | Full Scan |

Data Analysis and Presentation

Identification of this compound

The identity of the this compound peak in the chromatogram is confirmed by its mass spectrum. The molecular formula of this compound is C₉H₅N, with a molecular weight of 127.14 g/mol .[5] The mass spectrum should show a molecular ion peak (M⁺) at m/z 127.

Purity Calculation

The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

% Purity = (Peak Area of this compound / Total Peak Area) x 100

Impurity Identification

Potential impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).

Quantitative Data Summary

The following tables summarize the expected quantitative data from the GC-MS analysis.

Table 1: Chromatographic Data for this compound

| Compound | Retention Time (min) | Peak Area | Area % |

| This compound | To be determined | To be determined | >98.0% |

| Impurity 1 | To be determined | To be determined | To be determined |

| Impurity 2 | To be determined | To be determined | To be determined |

Table 2: Mass Spectral Data for this compound

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | 127 | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the purity assessment process.

Caption: Workflow for the GC-MS Purity Assessment of this compound.

Conclusion

This technical guide provides a robust framework for the purity assessment of this compound by GC-MS. Adherence to the outlined protocols for sample preparation, instrument parameters, and data analysis will ensure reliable and accurate results. Method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to demonstrate suitability for its intended purpose.

References

- 1. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chemscene.com [chemscene.com]

Unraveling the Thermal Behavior of 2,6-Diethynylpyridine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,6-diethynylpyridine. Due to a lack of specific experimental data in publicly available literature for this compound, this document outlines the established methodologies for assessing thermal properties and presents a theoretical framework for its decomposition pathways based on related chemical structures.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₅N. Its structure, featuring a pyridine ring substituted with two reactive ethynyl groups, makes it a valuable building block in the synthesis of novel organic materials, polymers, and pharmaceutical compounds. Understanding the thermal stability of this molecule is paramount for its safe handling, storage, and application in various synthetic processes, particularly those conducted at elevated temperatures.

Assessment of Thermal Stability: Experimental Protocols

To rigorously determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The following are standard experimental protocols that should be employed.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the decomposition temperatures and the kinetics of the degradation process.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess oxidative stability.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600-800 °C). To gain deeper insights into the decomposition kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be utilized.

-

Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. Key parameters to be determined include:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: Similar to TGA, both inert and oxidative atmospheres should be used.

-

Heating Program: A linear heating rate, typically 10 °C/min, is applied over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. Key features to analyze include:

-

Melting Point (T_m): The temperature at which the substance transitions from solid to liquid, observed as an endothermic peak.

-

Decomposition Exotherm/Endotherm: The peak(s) corresponding to the decomposition process. Decomposition can be either exothermic (heat is released) or endothermic (heat is absorbed). The area under the peak corresponds to the enthalpy of decomposition.

-

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate how the data obtained from TGA and DSC experiments should be structured for clear comparison and analysis.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Atmosphere | Onset Decomposition Temp. (T_onset) (°C) | Temp. of Max. Decomposition Rate (T_max) (°C) | Residual Mass at 800 °C (%) |

| Nitrogen | Data to be determined | Data to be determined | Data to be determined |

| Air | Data to be determined | Data to be determined | Data to be determined |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Atmosphere | Melting Point (T_m) (°C) | Enthalpy of Fusion (ΔH_fus) (J/g) | Decomposition Peak Temp. (°C) | Enthalpy of Decomposition (ΔH_decomp) (J/g) |

| Nitrogen | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Air | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Visualizing Experimental Workflow and Decomposition

The following diagrams illustrate the logical flow of the experimental analysis and a plausible decomposition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Plausible decomposition pathway.

Theoretical Decomposition Pathways

In the absence of experimental data, the decomposition of this compound can be hypothesized based on its chemical structure. The ethynyl groups are highly reactive and prone to polymerization at elevated temperatures.

In an inert atmosphere (pyrolysis):

-

Polymerization: The initial step is likely the thermally induced polymerization or oligomerization of the ethynyl groups. This would lead to a highly cross-linked, thermally stable polymer.

-

Fragmentation: At higher temperatures, cleavage of the C-H bonds of the ethynyl groups and fragmentation of the pyridine ring could occur. This would lead to the evolution of small gaseous molecules.

-

Char Formation: The cross-linked polymer would likely undergo further condensation and cyclization reactions, ultimately forming a stable carbonaceous char.

Potential Decomposition Products (Inert Atmosphere):

-

Volatile organics: Acetylene, hydrogen cyanide, and various pyridine derivatives.

-

Solid residue: A significant amount of carbonaceous char is expected due to the high carbon content and aromatic nature of the molecule.

In an oxidative atmosphere:

The presence of oxygen will lead to a more complex decomposition process involving oxidation reactions.

-

Oxidation of Ethynyl Groups: The ethynyl groups are susceptible to oxidation, which could lead to the formation of various oxygenated intermediates.

-

Ring Opening and Oxidation: The pyridine ring will also be oxidized, leading to the formation of oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

-

Complete Combustion: At sufficiently high temperatures and in the presence of excess oxygen, the molecule will undergo complete combustion to CO₂, H₂O, and NOx.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, this guide provides the necessary framework for its investigation. The proposed experimental protocols for TGA and DSC, coupled with the theoretical decomposition pathways, offer a solid foundation for researchers to safely handle and effectively utilize this versatile compound in their work. The generation of empirical data through these standardized methods is crucial for a definitive understanding of its thermal behavior.

Quantum chemical calculations for 2,6-Diethynylpyridine

An In-depth Technical Guide to the Quantum Chemical Analysis of 2,6-Diethynylpyridine

Introduction

This compound is a heterocyclic aromatic compound with a pyridine core functionalized with two ethynyl groups. This rigid, linear scaffold makes it a valuable building block in supramolecular chemistry, materials science, and as a ligand in organometallic chemistry. Understanding its electronic structure, vibrational properties, and geometric parameters is crucial for predicting its behavior in these applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-empirical approach to elucidate these properties with high accuracy.

This guide details the theoretical framework and practical protocols for the computational analysis of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Computational Methodology

Quantum chemical calculations are essential for predicting molecular properties and reaction pathways.[1] The primary method for studying molecules like this compound is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy.

Theoretical Framework: The geometry of the molecule is optimized to find the lowest energy conformation on the potential energy surface.[2] This is achieved by calculating energy and gradients iteratively.[3] Common DFT functionals like B3LYP are employed, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4][5] Basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) are typically used to describe the atomic orbitals.[6][7][8] For excited state properties, such as UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the standard method.[9][10]

Below is a workflow diagram illustrating the typical computational process for analyzing this compound.

Calculated Molecular Properties

The following sections present the typical data obtained from DFT calculations on this compound.

Optimized Molecular Geometry

Geometry optimization yields the most stable structure of the molecule. The key bond lengths and angles determine its overall shape and reactivity.

| Parameter | Atom Pair/Triplet | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-C (Pyridine) | ~1.39 Å | |

| C-N (Pyridine) | ~1.34 Å | |

| C-C (Py-C≡) | ~1.43 Å | |

| C≡C | ~1.21 Å | |

| C≡C-H | ~1.06 Å | |

| Bond Angles (°) | ||

| C-N-C (Pyridine) | ~117° | |

| N-C-C (Pyridine) | ~124° | |

| C-C-C (Pyridine) | ~118° | |

| Py-C≡C | ~179° | |

| C≡C-H | ~180° |

Table 1: Predicted geometric parameters for this compound from DFT calculations.

Vibrational Frequencies

Frequency calculations predict the infrared (IR) and Raman spectra, which arise from the molecule's vibrational modes. These calculations are also used to confirm that the optimized geometry is a true energy minimum (i.e., no imaginary frequencies).

| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) |

| ≡C-H Stretch | Stretching of the terminal alkyne C-H bond. | ~3300 cm⁻¹ |

| Aromatic C-H Stretch | Stretching of the C-H bonds on the pyridine ring. | 3100 - 3000 cm⁻¹ |

| C≡C Stretch | Stretching of the carbon-carbon triple bond. | ~2150 cm⁻¹ |

| C=N/C=C Ring Stretch | In-plane stretching of the pyridine ring bonds. | 1600 - 1400 cm⁻¹ |

| C-H In-plane Bend | In-plane bending of aromatic C-H bonds. | 1300 - 1000 cm⁻¹ |

| C-H Out-of-plane Bend | Out-of-plane bending of aromatic C-H bonds. | 900 - 700 cm⁻¹ |

Table 2: Key calculated vibrational frequencies for this compound.

Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior, including its reactivity and optical properties.[11] The energy difference between them (the HOMO-LUMO gap) is a key indicator of chemical stability and the energy of the lowest electronic excitation.[12]

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied orbital | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied orbital | ~ -1.0 eV |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | ~ 5.5 eV |

Table 3: Calculated frontier molecular orbital energies for this compound.

The logical relationship between computational inputs and the derived electronic properties is visualized below.

Simulated UV-Vis Absorption Spectrum

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The results include the absorption wavelength (λmax), the energy of the transition, and the oscillator strength (f), which is proportional to the intensity of the absorption.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~300 nm | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~275 nm | > 0.1 | HOMO-1 → LUMO (π → π) |

Table 4: Simulated UV-Vis spectral data for this compound in a non-polar solvent.

Experimental Protocols

Experimental validation is crucial for corroborating theoretical findings. Standard protocols for the synthesis and characterization of this compound are outlined below.

Synthesis Protocol: Sonogashira Cross-Coupling

A common and effective method for synthesizing this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.

-

Reaction Setup : To a dry, inert-atmosphere flask, add 2,6-dibromopyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent like triethylamine or a THF/triethylamine mixture.

-

Reagent Addition : Add an excess of a protected alkyne, such as (trimethylsilyl)acetylene.

-

Reaction Conditions : Heat the mixture under reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup : After cooling, filter the reaction mixture to remove salts. Evaporate the solvent under reduced pressure.

-

Deprotection : Dissolve the resulting crude product (2,6-bis(trimethylsilylethynyl)pyridine) in a solvent like methanol or THF. Add a base such as potassium carbonate or a fluoride source like TBAF to remove the trimethylsilyl protecting groups.

-

Purification : Stir the mixture at room temperature until deprotection is complete. Purify the final product, this compound, by column chromatography on silica gel.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR : Acquire the proton NMR spectrum. Expect signals for the pyridine ring protons and a characteristic singlet for the acetylenic protons.

-

¹³C NMR : Acquire the carbon NMR spectrum. Expect distinct signals for the pyridine ring carbons and the sp-hybridized carbons of the ethynyl groups.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, record the spectrum from a thin film evaporated from a solution.

-

Data Acquisition : Record the spectrum, typically in the 4000-400 cm⁻¹ range. Key peaks to identify include the ≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2150 cm⁻¹), and pyridine ring vibrations (1600-1400 cm⁻¹).

-

-

UV-Vis Spectroscopy :

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, hexane, or ethanol).[13] Concentrations are typically in the 10⁻⁵ to 10⁻⁶ M range.

-

Data Acquisition : Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

-

Conclusion

Quantum chemical calculations provide indispensable insights into the structural, vibrational, and electronic properties of this compound. The methodologies described herein, centered on DFT and TD-DFT, allow for the accurate prediction of key molecular parameters. When combined with rigorous experimental synthesis and spectroscopic characterization, these computational models offer a comprehensive understanding of the molecule, accelerating its application in the development of advanced materials and functional chemical systems.

References

- 1. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. arxiv.org [arxiv.org]

- 4. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. elixirpublishers.com [elixirpublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemmethod.com [chemmethod.com]

- 13. This compound | 75867-46-8 [chemicalbook.com]

In-depth Technical Guide to the Molecular Geometry and Conformation of 2,6-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational dynamics of 2,6-diethynylpyridine. Leveraging crystallographic data and computational studies, this document details the molecule's structural parameters, including bond lengths and angles. It further explores the conformational preferences and the rotational energy landscape of the ethynyl substituents. Detailed experimental protocols for the synthesis of this compound via Sonogashira coupling are also presented. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and computational chemistry in their understanding and utilization of this versatile molecular scaffold.

Molecular Geometry

The precise molecular geometry of this compound has been determined by single-crystal X-ray diffraction. The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These experimental values provide a foundational understanding of the molecule's steric and electronic properties.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Lengths | C-C (pyridine ring) | 1.38 - 1.40 |

| C-N (pyridine ring) | 1.34 - 1.35 | |

| C-C (pyridine-ethynyl) | 1.43 | |

| C≡C (ethynyl) | 1.19 | |

| C-H (ethynyl) | 0.93 | |

| Bond Angles | C-N-C (pyridine ring) | 117.5 |

| N-C-C (pyridine ring) | 121.2 | |

| C-C-C (pyridine ring) | 118.9 - 120.2 | |

| N-C-C (exocyclic) | 119.4 | |

| C-C-C (exocyclic) | 120.4 | |

| C-C≡C (ethynyl) | 178.9 | |

| C≡C-H (ethynyl) | 179.3 |

Data derived from the crystallographic information file CCDC 181683.

The pyridine ring exhibits typical aromatic bond lengths and angles. The C-C bond connecting the ethynyl group to the pyridine ring is shorter than a typical C-C single bond, indicating some degree of conjugation between the π-systems of the ring and the triple bond. The ethynyl groups themselves are nearly linear, as expected.

Conformational Analysis

A key aspect of the molecular structure of this compound is the rotational freedom of the two ethynyl groups around the C-C single bonds connecting them to the pyridine ring. The conformation of the molecule is defined by the dihedral angles between the plane of the pyridine ring and the C-C≡C-H plane of each ethynyl group.

Rotational Barrier

The potential energy surface for rotation is expected to be relatively flat, with two degenerate minima where the ethynyl C-H bonds are coplanar with the pyridine ring. The transition state for rotation would likely involve the ethynyl groups being perpendicular to the pyridine ring. This free rotation has implications for the molecule's dynamic behavior in solution and its ability to adopt different conformations when interacting with other molecules.

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.

Synthesis of this compound via Sonogashira Coupling

Reaction Scheme:

Materials:

-

2,6-Dibromopyridine

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Coupling Reaction:

-

To a dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous toluene and triethylamine (3.0 eq).

-

To this stirred suspension, add ethynyltrimethylsilane (2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude bis(trimethylsilylethynyl)pyridine.

-

-

Deprotection:

-

Dissolve the crude product in a mixture of methanol and a suitable solvent like dichloromethane.

-

Add a saturated solution of potassium carbonate in methanol.

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel.

-

Visualizations

Logical Workflow for Structural and Conformational Analysis

Caption: Workflow for determining the molecular geometry and conformation.

This diagram illustrates the parallel experimental and computational workflows that contribute to a comprehensive understanding of the molecular structure and dynamics of this compound. The experimental path leads to precise geometric data from X-ray crystallography, while computational methods provide insights into the conformational energy landscape. The integration of both approaches yields a complete structural and conformational profile.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,6-Diethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques applicable to 2,6-diethynylpyridine for the synthesis of functional poly(this compound). The protocols are designed to be a starting point for researchers in academic and industrial settings, particularly those in drug development, who are interested in exploring the potential of pyridine-containing conjugated polymers.

Introduction

This compound is a versatile monomer for the synthesis of functional polymers. The presence of the pyridine ring and two reactive ethynyl groups allows for the creation of polymers with unique electronic, optical, and biological properties. These polymers are of particular interest in the field of drug development for applications such as drug delivery, bioimaging, and sensing. The rigid, conjugated backbone can be tailored to control drug loading and release, while the pyridine nitrogen offers a site for quaternization to create water-soluble polyelectrolytes or for coordination with metal ions. The terminal alkyne groups also allow for post-polymerization modification via "click" chemistry, enabling the attachment of targeting ligands, imaging agents, or therapeutic molecules.[1][2][3][4]

This document outlines three primary polymerization techniques for this compound: Transition-Metal Catalyzed Polymerization, Anionic Polymerization, and Polycyclotrimerization. Each section includes a general overview, a detailed experimental protocol, and a summary of expected polymer characteristics.

Transition-Metal Catalyzed Polymerization

Transition-metal catalyzed polymerization, particularly with rhodium (Rh) and palladium (Pd) catalysts, is a common method for the polymerization of acetylenic monomers. For diethynylarenes, rhodium catalysts can promote a chain-growth insertion polymerization, leading to polymers with a polyacetylene-type backbone.[5][6] Palladium-catalyzed polycondensation reactions are also a viable route for creating polymers from diethynyl monomers.[7][8][9][10]

Rhodium-Catalyzed Insertion Polymerization

Overview: Rhodium catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), are effective for the polymerization of diethynylarenes.[5][6] This method typically yields crosslinked, microporous polymers due to the bifunctional nature of the monomer. The resulting polymers possess a conjugated polyene backbone with pendant ethynylphenyl groups.

Experimental Protocol:

Materials:

-

This compound (monomer)

-

[Rh(nbd)acac] (catalyst)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk flask and standard glassware

Procedure:

-

In a Schlenk flask under an inert atmosphere of argon, dissolve this compound (e.g., 127 mg, 1.0 mmol) in anhydrous dichloromethane (e.g., 5 mL).

-

In a separate vial, dissolve [Rh(nbd)acac] (e.g., 2.6 mg, 0.01 mmol, 1 mol% relative to monomer) in a small amount of anhydrous dichloromethane.

-

Add the catalyst solution to the monomer solution via syringe.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a solid polymer precipitate may be observed.

-

After 24 hours, pour the reaction mixture into a large excess of methanol (e.g., 100 mL) to precipitate the polymer completely.

-

Filter the polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.

Expected Polymer Characteristics: The resulting poly(this compound) is typically an insoluble, dark-colored solid. The insolubility arises from the crosslinked network structure formed by the polymerization of both ethynyl groups.

Palladium-Catalyzed Polycondensation